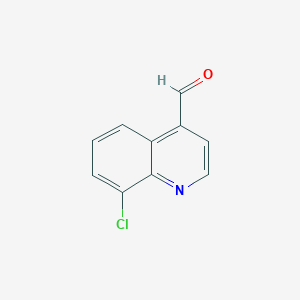

8-Chloroquinoline-4-carbaldehyde

Descripción

Overview of Quinoline (B57606) Core Structure in Chemical and Biological Research

Quinoline, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This fundamental structure, also known as benzo[b]pyridine or 1-azanaphthalene, serves as a versatile scaffold in both chemical synthesis and medicinal chemistry. nih.govnih.gov The presence of a nitrogen atom in the aromatic system imparts unique properties, including the ability to act as a weak tertiary base and undergo various chemical reactions such as electrophilic and nucleophilic substitutions. nih.govorientjchem.org

The quinoline nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govijpsjournal.com Its derivatives have been developed as therapeutic agents for a variety of diseases, showcasing its importance as a pharmacophore. nih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive template for the design of novel bioactive molecules. orientjchem.org

Historical Context and Evolution of Quinoline Chemistry Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org A significant milestone in its history was the extraction of quinine (B1679958), a quinoline alkaloid from the bark of the Cinchona tree, which was used to treat malaria as early as the 17th century. nih.govglobalresearchonline.net The synthesis of quinine was a major achievement in organic chemistry, further fueling interest in quinoline and its derivatives.

The 20th century witnessed a surge in research on synthetic quinoline-based drugs, particularly antimalarials like chloroquine (B1663885) and primaquine. nih.govglobalresearchonline.net The discovery of the broad-spectrum antibacterial activity of fluoroquinolones, such as ciprofloxacin, further solidified the position of the quinoline scaffold in medicinal chemistry. nih.gov Over the years, research has expanded to explore the potential of quinoline derivatives in various therapeutic areas, including cancer, inflammation, and viral infections. orientjchem.orgijpsjournal.com

Rationale for Focusing on 8-Chloroquinoline-4-carbaldehyde as a Key Scaffold

Among the vast array of quinoline derivatives, this compound has emerged as a particularly interesting building block for several reasons. The presence of a chlorine atom at the 8-position and an aldehyde group at the 4-position offers distinct advantages for chemical manipulation.

The chlorine atom, an electron-withdrawing group, influences the electronic properties of the quinoline ring system and can serve as a handle for further functionalization through nucleophilic substitution reactions. The aldehyde group is a versatile functional group that can readily participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the synthesis of a diverse range of derivatives. rsc.org This dual reactivity makes this compound an ideal starting material for creating libraries of novel compounds with potential biological activities.

For instance, the aldehyde group can be converted into other functional groups or used to link the quinoline core to other molecular fragments, enabling the exploration of structure-activity relationships (SAR). The strategic placement of the chloro and carbaldehyde groups provides a framework for designing molecules with specific three-dimensional arrangements, which is crucial for their interaction with biological targets.

Scope and Objectives of Academic Investigations on this compound

Academic research on this compound is primarily focused on leveraging its synthetic versatility to develop new molecules with potential therapeutic applications. The key objectives of these investigations include:

Synthesis of Novel Derivatives: A major focus is on the development of efficient and diverse synthetic routes to new compounds derived from this compound. This involves exploring a wide range of chemical reactions to introduce different substituents and functional groups onto the quinoline scaffold.

Exploration of Biological Activities: Researchers are actively screening these newly synthesized derivatives for a variety of biological activities. Given the broad therapeutic potential of the quinoline core, investigations span areas such as anticancer, antimicrobial, anti-inflammatory, and antiviral research. orientjchem.orgijpsjournal.com

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves understanding how the chemical structure of the derivatives influences their biological activity. By systematically modifying the structure and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for a desired biological effect. orientjchem.org This knowledge is invaluable for the rational design of more effective and targeted therapeutic agents.

The following table provides a summary of the key characteristics of this compound that make it a significant compound for research:

| Feature | Description | Significance in Research |

| Quinoline Core | A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. nih.gov | A privileged scaffold in medicinal chemistry with a broad range of biological activities. nih.govijpsjournal.com |

| 8-Chloro Substituent | A chlorine atom at the 8th position of the quinoline ring. | An electron-withdrawing group that modifies the electronic properties of the ring and can be a site for further chemical modification. |

| 4-Carbaldehyde Group | An aldehyde functional group at the 4th position of the quinoline ring. | A versatile reactive site for a wide array of chemical transformations, enabling the synthesis of diverse derivatives. rsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKQRGWKODOCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299786 | |

| Record name | 8-chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35839-88-4 | |

| Record name | 35839-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 8 Chloroquinoline 4 Carbaldehyde

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the 4-position of the quinoline (B57606) ring is a primary site of chemical reactivity. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to a variety of important chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The nature of the nucleophile determines the final product. For instance, the addition of the cyanide ion (CN⁻) results in the formation of a cyanohydrin. libretexts.org This reaction is typically base-promoted, where the nucleophile in its more reactive basic form attacks the carbonyl carbon. libretexts.org The rate of nucleophilic addition can be influenced by both electronic and steric factors. masterorganicchemistry.com

Condensation Reactions, Including Schiff Base Formation

The aldehyde group of 8-chloroquinoline-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. rsc.orguobasrah.edu.iq This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the Schiff base. nih.gov These reactions are often catalyzed by acid. rsc.org Schiff bases are a class of compounds with a wide range of applications, including in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. uobasrah.edu.iqresearchgate.net For example, 4,6,8-triarylquinoline-3-carbaldehydes have been reacted with 4-fluoroaniline (B128567) to produce the corresponding Schiff base derivatives. nih.gov

Oxidation Pathways to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. libretexts.orglibretexts.org One common reagent for this purpose is chromium trioxide (CrO₃) in an acidic aqueous solution, also known as the Jones reagent. libretexts.org The mechanism of this oxidation often involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the aldehyde, which is then further oxidized. libretexts.org The resulting 8-chloroquinoline-4-carboxylic acid is a valuable synthetic intermediate. scbt.comnih.gov

Reduction Pathways to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, 8-chloroquinoline-4-methanol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orgyoutube.comlibretexts.org Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the carbonyl carbon. libretexts.orgyoutube.com The resulting alkoxide intermediate is then protonated to yield the alcohol. libretexts.org While both reagents are effective for reducing aldehydes, LiAlH₄ is a stronger reducing agent and can also reduce other functional groups like esters and carboxylic acids. libretexts.orglibretexts.org

Chloro-Group Reactivity and Substitution Reactions

The chlorine atom at the 8-position of the quinoline ring is also a site of reactivity, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution at the Chloro-Position

The chloro group on the quinoline ring can be replaced by various nucleophiles through a process called nucleophilic aromatic substitution (SNAᵣ). This type of reaction is common for halo-substituted N-heteroaromatic compounds. researchgate.net The reactivity of the chloro-group towards nucleophilic substitution can be influenced by the reaction conditions, including the presence of acid or base catalysts. researchgate.net For example, studies on related chloroquinolines have shown that the chloro group can be displaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions. mdpi.com The use of aqueous, mild conditions with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has also been explored to facilitate these reactions. rsc.org

Cyclization and Heteroannulation Reactions

This compound serves as a versatile precursor in the synthesis of various fused heterocyclic systems through cyclization and heteroannulation reactions. The presence of the reactive aldehyde and the chloro-substituted quinoline core allows for the construction of novel polycyclic structures with potential biological activities.

Formation of Heterocyclic Compounds via Cyclization

The aldehyde functional group in this compound is a key reactive site for cyclization reactions. It can react with a variety of binucleophilic reagents to form new heterocyclic rings fused to the quinoline scaffold. For instance, reactions with hydrazines can lead to the formation of pyrazoloquinolines, while reactions with compounds containing active methylene (B1212753) groups can be employed to construct other fused systems. The specific reaction conditions and the nature of the binucleophile determine the final heterocyclic product.

Synthesis of Pyrazolo[4,3-c]quinolines

A significant application of this compound is in the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds that has garnered interest in medicinal chemistry. tandfonline.comresearchgate.net One approach involves the reaction of 4-chloroquinoline-3-carbaldehydes with hydrazine (B178648), leading to the formation of the pyrazole (B372694) ring fused to the quinoline core. researchgate.net Palladium-catalyzed intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones has been utilized to prepare 1H-pyrazolo[4,3-c]quinolines. researchgate.net This method often proceeds with concurrent cleavage of the hydrazine N-N bond. researchgate.net

These synthetic strategies provide access to a range of substituted pyrazolo[4,3-c]quinoline derivatives, which are valuable for exploring their structure-activity relationships for various biological targets. researchgate.netnih.gov

Synthesis of Thienoquinoline Derivatives

This compound can also be utilized as a starting material for the synthesis of thienoquinoline derivatives. Although direct synthesis from this compound is less commonly detailed, a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, undergoes a one-pot base-promoted conjugate addition-elimination reaction with methyl mercaptoacetate, followed by cyclization to yield methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. researchgate.net This resulting thienoquinoline can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl substituents. researchgate.net This highlights the potential of halo-substituted quinoline carbaldehydes as synthons for complex fused heterocyclic systems.

Synthesis of Oxazino[5,6-h]quinolone Derivatives

The synthesis of 4-aryl-3,4-dihydro-2H- nih.govnih.govoxazino[5,6-h]quinolin-2-one derivatives has been achieved through a one-pot reaction involving 8-hydroxyquinoline (B1678124), an appropriate aldehyde (such as a para-alkylbenzaldehyde), and urea (B33335) under acidic conditions. nih.gov While this specific example starts from 8-hydroxyquinoline, it demonstrates a viable synthetic route for constructing oxazino-fused quinoline systems. The reaction proceeds by refluxing a stoichiometric mixture of the components in the presence of hydrochloric acid. nih.gov This method has been reported to produce the desired oxazino[5,6-h]quinolone derivatives in high yields. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and vinyl groups at the chloro-substituted position of the quinoline ring.

Suzuki-Miyaura Cross-Coupling for Aryl and Arylvinyl Substitution

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com In the context of this compound, the chloro group at the 8-position can be substituted with aryl or arylvinyl groups using this methodology.

The general mechanism involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A typical procedure for the Suzuki-Miyaura cross-coupling of a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, with arylboronic acids involves heating the reactants in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like triphenylphosphine (B44618) or tricyclohexylphosphine), and a base (such as potassium carbonate) in a suitable solvent system like a dioxane-water mixture. nih.gov This reaction has been shown to selectively substitute the bromo groups, but similar principles apply to the chloro substituent. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govrsc.org This reaction is instrumental in creating biaryl and styrenyl quinoline structures, which are of interest in materials science and medicinal chemistry. nih.govnih.gov

Below is a table summarizing the conditions for a related Suzuki-Miyaura cross-coupling reaction:

| Component | Reagent/Condition |

| Substrate | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde |

| Coupling Partner | Phenylboronic acid |

| Catalyst | PdCl₂(PPh₃)₂ |

| Ligand | PCy₃ |

| Base | K₂CO₃ |

| Solvent | Dioxane–water (4:1) |

| Temperature | 80–90 °C |

| Atmosphere | Argon |

| Table based on a typical procedure for a related compound. nih.gov |

Negishi Arylation Strategies

The Negishi arylation of this compound represents a viable strategy for the synthesis of 8-arylquinoline-4-carbaldehydes. This transformation involves the cross-coupling of the chloro-substituted quinoline with an arylzinc reagent in the presence of a suitable transition metal catalyst. While direct literature on the Negishi arylation of this specific substrate is limited, extensive research on related systems, such as other functionalized quinolines and aryl chlorides, provides a strong basis for predicting its reactivity and devising effective reaction strategies.

The general reactivity for Negishi couplings follows the trend of I > Br > Cl for the halide leaving group, meaning that chloro-substrates are typically less reactive. wikipedia.org However, the use of appropriate catalysts and ligands can facilitate the coupling of aryl chlorides. organic-chemistry.orgnih.gov The presence of the aldehyde group at the 4-position of the quinoline ring is generally well-tolerated in Negishi reactions, as demonstrated by studies on other substrates bearing aldehyde or ketone functionalities. nih.govyoutube.com

The choice of catalyst and ligand is crucial for a successful Negishi arylation of this compound. Palladium complexes are commonly employed due to their high efficiency and broad functional group tolerance. wikipedia.orgopenochem.org For the coupling of aryl chlorides, catalyst systems that are effective for the activation of the C-Cl bond are necessary.

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladium-N-heterocyclic carbene (NHC) complexes. These are typically used in conjunction with phosphine ligands, such as triphenylphosphine (PPh₃), or more specialized ligands like cataCXium® A or XPhos, which are known to promote the coupling of challenging substrates like aryl chlorides. Nickel catalysts, such as Ni(acac)₂ or NiCl₂(dppp), can also be effective and sometimes offer complementary reactivity to palladium systems. wikipedia.org

A variety of arylzinc reagents can be employed as coupling partners. These can be prepared beforehand or generated in situ from the corresponding aryl halide (bromide or iodide) and activated zinc metal. The use of LiCl is often beneficial in facilitating the oxidative addition of zinc to the aryl halide. youtube.com The reactivity of the organozinc reagent can be tuned by the choice of the aryl group, with both electron-rich and electron-deficient aryl groups generally participating effectively in the coupling reaction.

The Negishi arylation is typically carried out in an inert atmosphere, as organozinc reagents are sensitive to air and moisture. youtube.com Anhydrous solvents such as tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF) are commonly used. The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific substrates and catalyst system employed.

To provide insight into potential reaction conditions for the Negishi arylation of this compound, the following tables detail conditions used for the arylation of related chloro-substituted aromatic and heterocyclic compounds.

Table 1: Palladium-Catalyzed Negishi Coupling of Aryl Chlorides with Arylzinc Reagents

| Entry | Aryl Chloride | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | PhZnCl | Pd(OAc)₂ (2) | SPhos (4) | Toluene/NMP | 100 | 95 | nih.gov |

| 2 | 4-Chloroanisole | (4-MeOC₆H₄)ZnCl | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 92 | organic-chemistry.org |

| 3 | 2-Chlorobenzonitrile | PhZnBr | Pd(P(t-Bu)₃)₂ (3) | - | THF | 66 | 88 | organic-chemistry.org |

| 4 | 3-Chloropyridine | (2-Thienyl)ZnCl | Pd(OAc)₂ (2) | cataCXium® A (4) | THF/NMP | 100 | 85 | nih.gov |

Table 2: Nickel-Catalyzed Negishi Coupling of Aryl Chlorides with Arylzinc Reagents

| Entry | Aryl Chloride | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Chlorobenzene | PhZnCl | NiCl₂(dppp) (5) | - | THF | 66 | 97 | wikipedia.org |

| 2 | 4-Chlorobenzaldehyde | (4-Tolyl)ZnCl | Ni(acac)₂ (5) | dppf (5) | DMF | 80 | 88 | nih.gov |

| 3 | 2-Chloroquinoline | PhZnBr | NiCl₂(PCy₃)₂ (5) | - | Dioxane | 100 | 91 | wikipedia.org |

Based on these analogous systems, a plausible starting point for the Negishi arylation of this compound would involve a palladium catalyst with a bulky electron-rich phosphine ligand, such as XPhos or SPhos, in a polar aprotic solvent like dioxane or THF/NMP, with reaction temperatures ranging from 80-100 °C. The use of an in situ generated arylzinc reagent from the corresponding aryl bromide and activated zinc in the presence of LiCl would also be a practical approach. youtube.com

Advanced Spectroscopic and Computational Characterization of 8 Chloroquinoline 4 Carbaldehyde Systems

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 8-Chloroquinoline-4-carbaldehyde. Each technique offers unique insights into the molecule's architecture.

Vibrational spectroscopy probes the discrete energy levels associated with molecular vibrations, providing a fingerprint of the functional groups present in the molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are distinguished by characteristic absorption bands that confirm its key structural motifs. The most prominent of these is the strong stretching vibration of the carbonyl group (C=O) from the aldehyde, typically observed in the range of 1680–1700 cm⁻¹. Another key indicator is the C-Cl stretching vibration, which is expected around 760 cm⁻¹. The quinoline (B57606) ring itself gives rise to a series of C-C and C-H stretching and bending vibrations. nih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to compute the vibrational frequencies, which are then compared with experimental data to achieve precise assignments of the observed spectral bands. nih.govnih.govnih.gov

| Functional Group | Technique | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O stretch) | IR | ~1680 - 1700 |

| C-Cl (stretch) | IR | ~760 |

| Aromatic C-H (stretch) | IR, Raman | ~3000 - 3100 |

| Quinoline Ring (C=C, C=N stretch) | IR, Raman | ~1400 - 1600 |

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. rsc.org While primarily used for chiral molecules to determine absolute configuration, VCD can also provide detailed conformational information for achiral molecules in a chiral environment or for studying intermolecular interactions. rsc.orgdtu.dk The analysis involves comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, such as DFT, for different possible conformers of the molecule. dtu.dksiftdesk.org

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. The most downfield signal is typically the aldehyde proton (-CHO), which appears as a singlet in the range of δ 10.0–10.5 ppm due to the strong deshielding effect of the carbonyl group. The protons on the quinoline ring resonate in the aromatic region, generally between δ 7.5 and 9.0 ppm. mdpi.com The exact chemical shifts and coupling patterns depend on the electronic environment created by the chloro and aldehyde substituents.

¹³C NMR: The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the aldehyde is highly deshielded and represents the most downfield peak, typically appearing around δ 190–195 ppm. The carbon atoms of the quinoline ring produce a series of signals in the δ 120–150 ppm range. mdpi.com The carbon atom bonded to the chlorine (C8) also shows a characteristic chemical shift influenced by the halogen's electronegativity. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to predict and help assign the experimental ¹H and ¹³C NMR chemical shifts. siftdesk.org

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) |

| ¹H | Aldehyde (-CHO) | 10.0 - 10.5 (singlet) |

| ¹H | Aromatic (Quinoline H) | 7.5 - 9.0 (multiplets) |

| ¹³C | Carbonyl (C=O) | 190 - 195 |

| ¹³C | Aromatic (Quinoline C) | 120 - 150 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic quinoline system. researchgate.net The presence of the chlorine atom and the aldehyde group can shift the position and intensity of these absorption maxima (λ_max) compared to unsubstituted quinoline. researchgate.net Time-dependent density functional theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra, which can then be compared with experimental results to understand the nature of the electronic transitions. eurjchem.com While absorption is readily characterized, emission (fluorescence or phosphorescence) data is less commonly reported and is highly dependent on the specific molecular environment and structure.

| Transition Type | Expected λ_max Range (nm) |

| π→π* | ~250 - 400 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.

EI-MS (Electron Impact Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would show a molecular ion peak (M⁺˙) corresponding to its molecular weight (nominal mass 191 u). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic M⁺˙ / (M+2)⁺˙ doublet with an approximate intensity ratio of 3:1. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO). libretexts.org Fragmentation of the quinoline ring often involves the loss of HCN (M-27). rsc.orgresearchgate.net

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₆ClNO). mdpi.com This technique is crucial for confirming the identity of a newly synthesized compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically results in minimal fragmentation. For this compound, ESI-MS in positive ion mode would predominantly show the protonated molecule, [M+H]⁺, at m/z 192 (for ³⁵Cl) and 194 (for ³⁷Cl). This technique is particularly useful for analyzing samples in liquid chromatography-mass spectrometry (LC-MS) systems. nih.gov

| Technique | Ion | Expected m/z | Information Provided |

| EI-MS | [M]⁺˙ | 191 / 193 | Molecular weight and fragmentation pattern |

| EI-MS | [M-CHO]⁺ | 162 / 164 | Loss of formyl group |

| ESI-MS | [M+H]⁺ | 192 / 194 | Molecular weight confirmation (soft ionization) |

| HRMS | [M+H]⁺ | 192.0160 | Exact mass for elemental formula confirmation |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those using DFT, are vital for interpreting experimental data and gaining deeper insight into the molecule's properties.

Density Functional Theory (DFT) has become a standard computational tool for studying quinoline derivatives. bohrium.comnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govsiftdesk.org

A primary application of DFT is molecular geometry optimization , which determines the lowest energy, most stable three-dimensional structure of the molecule. Frequency calculations are then performed on this optimized geometry to confirm that it is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman). nih.gov

Furthermore, DFT is used to analyze key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. siftdesk.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.com Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting its reactive behavior. siftdesk.org

Solid-State and Intermolecular Interactions

Hirshfeld Surface Analysis and Crystal Packing Interactions

It is conceivable that such data exists within proprietary research databases or has been generated in studies that are not yet publicly disseminated. However, based on the available information, a comprehensive article on these specific advanced characterization topics for this compound cannot be constructed at this time.

Biological and Pharmacological Research Applications of 8 Chloroquinoline 4 Carbaldehyde Derivatives

Antimicrobial Activities

The antimicrobial properties of 8-chloroquinoline-4-carbaldehyde derivatives have been a primary focus of numerous studies. These compounds have demonstrated notable efficacy against a range of pathogenic microorganisms, including both bacteria and fungi. The structural flexibility of the quinoline (B57606) core allows for modifications that can enhance their potency and broaden their spectrum of activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, various synthesized quinoline derivatives have been tested against pathogenic strains such as Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis, and Escherichia coli. nih.govnih.govplos.org

Research has demonstrated that certain quinoline-2-one Schiff-base hybrids are particularly effective against S. aureus, with minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ciprofloxacin. nih.gov Specifically, compounds 6c, 6i, 6l, and 6o in one study exhibited MIC values ranging from 0.018 to 0.061 μg/mL against S. aureus. nih.gov Furthermore, some of these derivatives have shown promising activity against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, one Schiff base derivative demonstrated significant activity against an MRSA isolate with an MIC of 150 μg/mL. nih.gov

The antibacterial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov Some derivatives have shown inhibitory activity against E. coli DNA gyrase and topoisomerase IV in the nanomolar and micromolar ranges, respectively. nih.gov The structural features of the quinoline ring and the nature of the substituents play a crucial role in determining the antibacterial potency and spectrum.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one Schiff-base hybrid 6c | Staphylococcus aureus | <0.018 | nih.gov |

| Quinoline-2-one Schiff-base hybrid 6i | Staphylococcus aureus | 0.061 | nih.gov |

| Quinoline-2-one Schiff-base hybrid 6l | Staphylococcus aureus | 0.030 | nih.gov |

| Quinoline-2-one Schiff-base hybrid 6o | Staphylococcus aureus | 0.018 | nih.gov |

| Schiff base 1a | MRSA PH217 | 150 | nih.gov |

| Schiff base 1a | MDR E. coli | 128 | nih.gov |

| Schiff base 1b | S. aureus ATCC 29213 | 150 | nih.gov |

| Chlorhexidine | Bacillus subtilis | 0.6 | plos.org |

| Chlorhexidine | Escherichia coli | 0.7 | plos.org |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. One of the key fungal pathogens targeted is Aspergillus niger. mdpi.com Studies have shown that certain quinoline derivatives exhibit antifungal effects, although the potency can vary significantly depending on the specific chemical structure. nih.gov

For example, some quinoline-based hydroxyimidazolium hybrids have demonstrated activity against Aspergillus species with MIC values of 62.5 µg/mL. nih.gov Other research has focused on the development of novel antifungal agents inspired by the structure of quinine (B1679958) alkaloids, with some derivatives showing potent activity against various phytopathogenic fungi. nih.gov The mechanism of antifungal action is believed to involve the disruption of fungal cell membrane integrity and the inhibition of essential fungal enzymes. nih.gov The development of fluoroquinolone derivatives has also shown a synergistic effect on the antifungal activity of other agents against Aspergillus fumigatus. researchgate.net

Hybrid Compounds for Enhanced Antimicrobial Potency

A promising strategy to combat drug resistance and enhance antimicrobial efficacy is the development of hybrid compounds. This approach involves covalently linking a quinoline moiety with another pharmacophore, such as an antibacterial or antifungal agent, to create a single molecule with a dual mode of action. nih.govresearchgate.netnih.gov This can lead to synergistic effects, broader spectrum of activity, and a reduced likelihood of resistance development. researchgate.net

Anticancer / Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of this compound derivatives for their antiproliferative properties. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, operating through various mechanisms to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic potential of this compound derivatives against a wide range of human cancer cell lines. These include lung cancer (A-549, HOP-92), cervical cancer (HeLa), glioblastoma (HOG, T98G), breast cancer (MCF-7), colon cancer (HCT 116), liver cancer (HepG-2), and renal cancer (UO-31) cell lines. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net

The cytotoxic efficacy of these derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown pronounced selectivity and cytotoxicity against colorectal cancer cells (HCT116) and leukemia cell lines. mdpi.com Similarly, novel 4-aminoquinazoline derivatives have demonstrated potent antiproliferative activity against a panel of six cancer cell lines, including HCT-116, A549, and MCF-7. nih.gov The presence of different substituents on the quinoline ring has been shown to significantly influence the cytotoxic activity. For instance, some quinoline-4-carboxylic acid-chalcone hybrids have exhibited high cytotoxic activity against the A375 melanoma cell line, with IC50 values in the low micromolar range. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Quinoline Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-aminoquinazoline derivative 6b | HCT-116 | Not specified, but potent | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivative 81 | HCT116 | Selective cytotoxicity | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivative 73 | Leukemic cells | Selective cytotoxicity | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivative 74 | Leukemic cells | Selective cytotoxicity | mdpi.com |

| Quinoline-4-carboxylic acid-chalcone hybrid 4d | A375 | 5.0 | nih.gov |

| Quinoline-4-carboxylic acid-chalcone hybrid 4h | A375 | 6.8 | nih.gov |

| 8-quinolinesulfonamide derivative 9a | A549 | Cytotoxic effect observed | mdpi.com |

Mechanisms of Cancer Cell Growth Inhibition, Including Apoptosis Induction

The anticancer activity of this compound derivatives is mediated through various mechanisms, with the induction of apoptosis being a prominent one. researchgate.netmdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

Studies have shown that certain quinoline derivatives can trigger apoptosis in cancer cells. For example, some novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis in CCRF-CEM leukemia cells, which is associated with the inhibition of DNA and RNA synthesis. mdpi.com Similarly, a novel 8-hydroxyquinoline (B1678124) derivative was reported to induce both paraptosis and apoptosis in breast cancer cells. nih.gov The apoptotic pathway can be initiated through the activation of caspases and is often linked to cellular stress responses, such as endoplasmic reticulum (ER) stress. nih.gov

Furthermore, some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. nih.govdntb.gov.ua By inhibiting enzymes like PI3Kα, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies have also suggested that some derivatives can bind to and inhibit enzymes crucial for cancer metabolism, such as pyruvate (B1213749) kinase M2 (PKM2). mdpi.com

Modulation of Gene Expression Related to Cell Cycle Regulation

While direct studies on this compound derivatives' effects on the expression of cell cycle genes are not extensively documented, their established role as topoisomerase inhibitors provides a clear, indirect mechanism for impacting cell cycle progression. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential for managing DNA topology during replication and chromosome segregation, which are critical phases of the cell cycle. nih.gov The expression of the genes encoding these enzymes, parC and parE for topoisomerase IV, is itself regulated in a cell-cycle-dependent manner. nih.gov In Caulobacter crescentus, for instance, the transcription of these genes is induced as cells prepare to initiate DNA synthesis. nih.gov

By inhibiting topoisomerase IV, quinoline derivatives interfere with the decatenation of newly replicated chromosomes, a crucial step for proper partitioning into daughter cells. nih.gov This inhibition effectively halts the cell cycle before cell division. Therefore, the primary interaction of these compounds is at the protein level, which in turn disrupts the sequence of events in the cell cycle that are governed by complex gene expression programs. The activity of these compounds highlights a therapeutic strategy where, instead of directly altering gene expression, the function of key proteins essential for the cell cycle is targeted.

Antiviral Activities (e.g., Dengue Virus Inhibition)

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents, particularly against the dengue virus (DENV). Dengue fever is a major public health concern in tropical and subtropical regions, and no effective antiviral treatment is currently licensed. nih.gov Research into novel quinoline derivatives has shown that these compounds can inhibit DENV serotype 2 in a dose-dependent manner, often in the low micromolar range. nih.gov

Studies on related 8-hydroxyquinoline derivatives have identified them as potent inhibitors of several flaviviruses, including DENV serotype 2 (DENV2) and West Nile virus. nih.gov The mechanism of action for some of these derivatives appears to involve the early stages of viral infection, as they can impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. nih.gov This suggests an interference with viral entry or replication rather than direct destruction of the virus particle. The broad-spectrum activity of carbohydrate-binding agents against all four DENV serotypes by preventing virus attachment further underscores the importance of targeting early infection steps. nih.gov The ongoing research into quinoline derivatives offers a promising avenue for developing new and effective drugs to combat this widespread viral pathogen. nih.gov

Enzyme Inhibition and Receptor Interactions

Derivatives of this compound have been extensively studied for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects.

Quinolone antimicrobials are a class of antibiotics that function by directly inhibiting bacterial DNA synthesis. nih.gov They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for managing DNA supercoiling, replication, and segregation of chromosomes, making them excellent targets for broad-spectrum antibacterial agents. nih.govnih.gov

Quinolones act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of a transient double-stranded DNA break. nih.gov This action blocks the progression of the DNA replication fork and leads to the accumulation of lethal double-strand breaks, ultimately causing bacterial cell death. nih.gov Numerous studies have reported the synthesis of novel quinoline derivatives and their evaluation as inhibitors of these enzymes. nih.gov For example, certain novel derivatives have shown potent, broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.govresearchgate.net Subsequent enzymatic assays confirmed that the antimicrobial action of these compounds was mediated through significant inhibition of E. coli DNA gyrase, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Table 1: Inhibitory Activity of a Quinoline Derivative Against Bacterial DNA Gyrase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 14 | E. coli DNA gyrase | 3.39 | nih.govresearchgate.net |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast array of drugs and foreign compounds. nih.govresearchgate.net Interactions with these enzymes are a critical consideration in drug development, as inhibition or induction can lead to significant drug-drug interactions. researchgate.netnih.gov Quinoline-based compounds, including derivatives of this compound, have been shown to interact with various CYP isoforms.

For instance, the related antimalarial drug chloroquine (B1663885) is metabolized by several CYP enzymes (including 2C8, 3A4/5, and 2D6) and also acts as an inhibitor of CYP2D6. nih.gov This inhibition is clinically relevant as it can affect the metabolism of other drugs that are substrates for this enzyme. nih.gov Studies on quinoline-4-carboxamide analogs have explored their binding to CYP2C9, a major drug-metabolizing enzyme. nih.gov These studies have characterized a Type II binding interaction, where a nitrogen atom in the quinoline ring system coordinates directly with the heme iron of the enzyme. nih.gov Understanding these interactions is crucial for designing therapeutic agents that can avoid unwanted metabolic liabilities and adverse drug reactions. nih.gov

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a key role in processes such as pH regulation and CO₂ transport. nih.govnih.gov Various isoforms exist in humans, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. frontiersin.org The quinoline scaffold has been identified as a promising base for the design of potent CA inhibitors. nih.govnih.gov

Researchers have synthesized series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and tested their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov These studies found that the derivatives inhibited most of the isoforms with varying potency, often in the nanomolar range. nih.govnih.gov For instance, one derivative, compound 5h, showed particularly potent inhibition of hCA I and hCA II with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. nih.govnih.gov This "tail approach," where different substituents are added to a core scaffold, allows for the fine-tuning of inhibitory activity and selectivity against different CA isoforms. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline-2-carboxamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| 5a | 205.4 | 88.4 | 2451 | nih.gov |

| 5b | 167.3 | 85.7 | 1588 | nih.gov |

| 5h | 61.9 | 33.0 | 657.2 | nih.govnih.gov |

| Acetazolamide (Standard) | 250 | 12.1 | 74 | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique widely used in drug discovery to predict how a molecule (ligand) binds to the active site of a protein target. amazonaws.comnih.gov This method provides valuable insights into the binding affinity, orientation, and specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. siftdesk.orgresearchgate.net Numerous molecular docking studies have been performed on this compound derivatives to rationalize their biological activities and guide the design of more potent compounds. siftdesk.orgresearchgate.net

For example, docking studies have been used to investigate the binding of quinoline derivatives to the active site of bacterial DNA gyrase. amazonaws.com These simulations often reveal good binding affinities, indicated by negative binding energy scores, and highlight key interactions with amino acid residues within the enzyme's binding pocket. amazonaws.com Similarly, docking studies have been performed to assess the binding of quinoline derivatives to viral proteins, such as HIV reverse transcriptase, with some compounds showing higher predicted binding affinities than standard drugs. nih.gov These computational analyses are invaluable for understanding the structure-activity relationships of these derivatives and for prioritizing compounds for synthesis and further biological evaluation. researchgate.net

Investigation of Binding Affinities to Target Proteins (e.g., 2V60, 4MRW)

Molecular docking is a computational technique widely used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. This method calculates a scoring function, typically expressed in kcal/mol, to estimate the strength of the interaction. A more negative binding energy value suggests a more stable and favorable interaction between the ligand and the protein.

In a notable study, the molecular docking of 8-Chloroquinoline-2-carbaldehyde, a structural isomer of the title compound, was evaluated against two different protein targets: 2V60 and 4MRW siftdesk.org. The investigation was performed to assess the drug activity of the molecule, revealing its potential to form stable complexes with these proteins siftdesk.org.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| 8-Chloroquinoline-2-carbaldehyde | 2V60 | -6.2 |

| 8-Chloroquinoline-2-carbaldehyde | 4MRW | -7.9 |

The versatility of the quinoline scaffold is further demonstrated in docking studies of its various derivatives against other protein targets. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer peptide target CB1a (PDB ID: 2IGR) nih.govsemanticscholar.org. Similarly, newly designed quinoline derivatives have been evaluated as potential anticancer agents against serine/threonine kinase STK10 (PDB ID: 6I2Y), with some derivatives showing strong binding affinities as low as -7.9 kcal/mol mdpi.comsemanticscholar.org. These studies underscore the potential of the quinoline core structure to be adapted for high-affinity binding to a wide array of biological targets.

Identification of Key Binding Sites and Hydrogen Bond Interactions

Beyond binding affinity, understanding the specific molecular interactions within the protein's binding pocket is crucial for rational drug design. Hydrogen bonds are particularly important as they contribute significantly to the specificity and stability of the ligand-protein complex.

The docking analysis of 8-Chloroquinoline-2-carbaldehyde with proteins 2V60 and 4MRW identified specific hydrogen bond interactions with key amino acid residues in the active sites siftdesk.org. These interactions are critical for anchoring the molecule in the correct orientation to elicit a biological effect.

| Target Protein (PDB ID) | Interacting Amino Acid Residue | Bond Distance (Å) |

|---|---|---|

| 2V60 | GLN 27 | 2.936 |

| LYS 24 | 3.132 | |

| 4MRW | GLN 85 | 2.883 |

| LYS 88 | 2.894 |

Similar interaction patterns are observed across different families of quinoline derivatives. For example, molecular docking of quinoline derivatives synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors (PDB: 4I2P) revealed hydrogen bonding with LYS 101 and hydrophobic interactions with residues like TYR 188 and PHE 227 nih.gov. In another study, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a critical pharmacophore for inhibiting Pim-1 kinase, with molecular modeling suggesting that its interaction with ASP 186 and LYS 67 residues in the ATP-binding pocket is key to its inhibitory power researchgate.net. These findings consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the mechanism of action for quinoline-based compounds.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can develop more potent and selective agents.

For quinoline derivatives, SAR studies have provided valuable insights. Research on 8-hydroxyquinolines has shown that the position of substituents significantly impacts activity. For instance, in a series of pyrano[3,2-h]quinolone derivatives screened for anticancer activity, the 6-chloro analogues were found to be the most active mdpi.com. This highlights the critical role that the placement of halogen atoms can play in the molecule's efficacy.

Further SAR studies on quinoline derivatives have established several key principles:

Crucial Pharmacophores : The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition researchgate.net. This suggests that the specific arrangement of hydroxyl and carboxylic acid groups on the quinoline ring is essential for binding and inhibition.

Influence of Substituents : In a series of quinoline derivatives designed as HIV inhibitors, the presence of a p-Br-phenyl moiety resulted in a different docking score compared to a p-tolyl moiety, demonstrating that even subtle changes in phenyl ring substituents can alter binding affinity nih.gov.

Target Overlap : Remarkably, SAR studies have revealed that the structural requirements for antiprion activity in quinoline derivatives are similar to those for antimalarial activity nih.gov. This suggests that these compounds might act on overlapping molecular targets or through similar mechanisms in different diseases.

Antibacterial Activity : Computational studies of pyrazol-1-yl quinoline derivatives indicated that all synthesized molecules could bind effectively to the target proteins of pathogens, with some showing potential for good antibacterial activity against S. aureus amazonaws.com.

These SAR findings demonstrate that the biological activity of quinoline derivatives is highly dependent on the nature and position of various functional groups on the quinoline core semanticscholar.org. This knowledge provides a roadmap for the future design and optimization of this compound derivatives as potential therapeutic agents.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Therapeutic Agents Based on 8-Chloroquinoline-4-carbaldehyde Scaffolds

The design and synthesis of new drugs based on the this compound scaffold are centered on the principles of medicinal chemistry, where the core molecule is systematically modified to enhance its therapeutic properties. A primary strategy involves creating hybrid molecules by combining the this compound moiety with other known pharmacophores. This approach aims to develop agents with improved efficacy, better target selectivity, and novel mechanisms of action.

One promising avenue is the conjugation of the this compound scaffold with other heterocyclic systems known for their biological activities, such as indoles or 1,3,4-oxadiazoles. For instance, hybrid compounds incorporating both quinoline (B57606) and indole (B1671886) rings have been explored for their potential in treating Alzheimer's disease by inhibiting Aβ self-aggregation. rsc.org Similarly, the fusion of a quinoline ring with a 1,3,4-oxadiazole (B1194373) moiety has been investigated for the development of new anticancer and antimicrobial agents. nih.gov

Another approach involves the synthesis of more complex heterocyclic systems derived from this compound. For example, pyrano[3,2-h]quinolines, which can be synthesized from quinoline precursors, have shown potential as anticancer agents. nih.gov The aldehyde functional group of this compound serves as a key starting point for such transformations, allowing for the construction of these more elaborate structures.

The following table summarizes various design strategies and the corresponding therapeutic targets for novel agents based on quinoline scaffolds.

| Design Strategy | Therapeutic Target/Application |

| Hybridization with Indole Moieties | Alzheimer's Disease (Aβ aggregation inhibitors) rsc.org |

| Fusion with 1,3,4-Oxadiazole Rings | Anticancer, Antimicrobial nih.gov |

| Synthesis of Pyrano[3,2-h]quinolines | Anticancer nih.gov |

| Combination with Carbazole and 1,3,4-Oxadiazole | Antimicrobial mdpi.com |

Exploration of New and Efficient Synthetic Methodologies for Derivative Libraries

Classical methods for quinoline synthesis, such as the Skraup and Friedlander reactions, provide a foundational approach for creating the core structure. nih.govnih.gov However, modern synthetic techniques are being increasingly employed to streamline the production of derivative libraries. One such technique is microwave-assisted organic synthesis, which has been shown to accelerate reactions and improve yields in the synthesis of quinoline-based compounds. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing a wide range of substituents onto the quinoline ring. nih.govnih.gov This method allows for the creation of a diverse set of derivatives with varied electronic and steric properties, which is essential for probing interactions with biological targets.

The following table highlights some of the key synthetic methodologies being explored for the generation of quinoline derivative libraries.

| Synthetic Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields nih.gov |

| Suzuki-Miyaura Cross-Coupling | Introduction of diverse substituents nih.govnih.gov |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste mdpi.com |

| Skraup and Friedlander Synthesis | Foundational methods for quinoline core synthesis nih.govnih.gov |

Advanced In Silico Drug Design and Optimization Strategies

In silico drug design plays a pivotal role in the rational development of therapeutic agents based on the this compound scaffold. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to predict the biological activity of novel derivatives and to guide their optimization.

QSAR studies are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a series of related compounds, QSAR models can identify the key structural features that are important for a desired therapeutic effect. For example, QSAR analyses of chloroquinoline derivatives have been used to develop models for predicting their antimalarial and antitubercular activities. nih.govnih.gov These models can then be used to design new derivatives with enhanced potency.

Molecular docking is another powerful in silico tool that predicts the binding orientation and affinity of a ligand to its target protein. rsc.orgacs.org This technique allows researchers to visualize the interactions between a derivative of this compound and its biological target at the molecular level. Docking studies have been successfully used to guide the design of quinoline-based inhibitors for a variety of targets, including HIV reverse transcriptase and enzymes from Staphylococcus aureus. rsc.orgnih.gov

The insights gained from these in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Identification and Validation of New Biological Targets for this compound Derivatives

A key area of future research is the identification and validation of novel biological targets for derivatives of this compound. While quinoline-based compounds are known to interact with a range of targets, the specific proteins and pathways affected by this particular scaffold are still being elucidated.

In the context of cancer, several potential targets for quinoline derivatives have been identified. These include topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins, all of which are involved in tumor progression. nih.gov The PI3K enzyme and the ROR1 pseudokinase are other promising targets in oncology that have been shown to be inhibited by quinoline-based compounds. nih.govacs.org

For neurodegenerative diseases such as Alzheimer's, key targets include monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org The development of quinoline derivatives that can modulate the activity of these enzymes is a promising strategy for improving cognitive function.

The following table lists some of the potential biological targets for quinoline derivatives and their relevance to disease.

| Biological Target | Associated Disease(s) |

| Topoisomerase I, BRD4, ABCG2 | Cancer nih.gov |

| PI3K, ROR1 Pseudokinase | Cancer nih.govacs.org |

| Monoamine Oxidases (MAOs) | Neurodegenerative Diseases rsc.org |

| Cholinesterases (ChEs) | Neurodegenerative Diseases rsc.org |

Development of Multi-Targeting Agents from the this compound Platform

The development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is an emerging paradigm in drug discovery. The this compound platform is well-suited for the creation of such multi-targeting agents, also known as multi-target-directed ligands (MTDLs).

The rationale behind this approach is that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. By hitting several targets at once, MTDLs can potentially achieve greater therapeutic efficacy and a reduced likelihood of drug resistance.

A common strategy for developing MTDLs is to create hybrid molecules that combine the pharmacophoric features of different classes of inhibitors. For example, quinoline-sulfonamide hybrids have been designed as dual inhibitors of monoamine oxidases and cholinesterases for the treatment of Alzheimer's disease. rsc.org Similarly, quinoline derivatives have been incorporated into multi-target inhibitors for cancer that act on topoisomerase I, BRD4, and ABCG2. nih.gov

The versatility of the this compound scaffold, with its reactive aldehyde group and modifiable ring system, makes it an ideal starting point for the synthesis of these sophisticated multi-target agents. Future research in this area will likely focus on the rational design of novel hybrids with tailored polypharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 8-chloroquinoline-4-carbaldehyde, and how can intermediates be optimized for yield and purity?

- Methodology : Begin with chlorination of quinoline precursors (e.g., 4-carbaldehyde derivatives) using reagents like POCl₃ or SOCl₂ under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Confirm purity via melting point analysis and ¹H/¹³C NMR .

- Key Considerations : Control reaction temperature (40–60°C) to minimize side products like over-chlorinated derivatives. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar contaminants?

- Methodology :

- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent protons, splitting patterns confirm substitution positions.

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550–650 cm⁻¹).

- Compare with reference spectra for common impurities (e.g., 4-chloroquinoline derivatives) .

Q. What solvent systems are optimal for recrystallizing this compound while avoiding degradation?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility, followed by slow cooling in ethanol/water (7:3 v/v). Avoid prolonged heating (>80°C) to prevent aldehyde oxidation. Characterize crystals via XRPD to confirm lattice stability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

- Methodology :

- Use Gaussian or ORCA for DFT calculations to map electron density (Fukui indices) and identify nucleophilic/electrophilic sites.

- Perform docking studies (AutoDock Vina) to simulate interactions with catalytic metal centers (e.g., Pd, Cu). Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length anomalies) for this compound derivatives?

- Methodology :

- Refine structures using SHELXL with high-resolution data (≤1.0 Å). Apply Hirshfeld surface analysis to assess intermolecular interactions.

- Cross-validate with spectroscopic data (e.g., Raman for bond vibration modes) and literature comparisons. Address outliers via twinning correction or data-reduction protocols .

Q. How to design controlled experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Prepare buffer solutions (pH 2–12) and incubate samples at 25–80°C. Monitor degradation via HPLC-MS at timed intervals.

- Use Arrhenius plots to model kinetic stability. Include negative controls (inert atmosphere vs. ambient O₂) to isolate oxidation pathways .

Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes for catalytic applications?

- Methodology :

- Standardize stoichiometry (1:1 or 1:2 ligand:metal ratios) under Schlenk-line conditions. Characterize complexes via cyclic voltammetry (redox behavior) and EXAFS (coordination geometry).

- Document all parameters (e.g., stirring rate, drying time) in supplemental materials for peer replication .

Data Analysis and Reporting

Q. How should researchers handle large datasets (e.g., kinetic studies) to align with journal guidelines while maintaining clarity?

- Methodology :

- Summarize processed data (e.g., rate constants, R² values) in main text tables. Archive raw data (e.g., time-point absorbance) in supplementary files with metadata (instrument settings, calibration curves).

- Follow Beilstein Journal guidelines: avoid redundancy between text and figures; highlight statistically significant trends (ANOVA, p <0.05) .

Q. What systematic approaches validate the compound’s biological activity assays against conflicting literature reports?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.